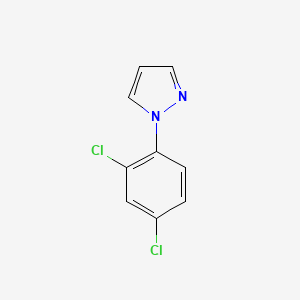

![molecular formula C10H9ClN2O2 B1365358 Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-28-0](/img/structure/B1365358.png)

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

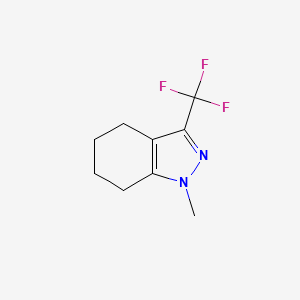

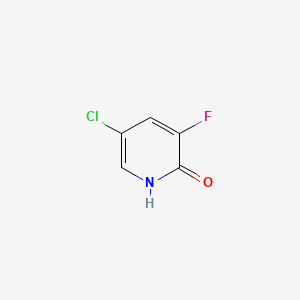

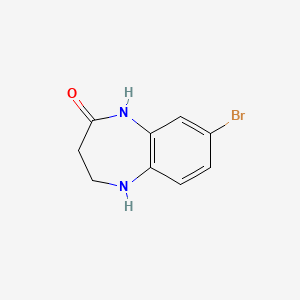

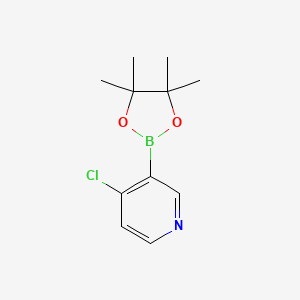

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 224.65 . It is also known as Ethyl-6-chloronicotinate .

Synthesis Analysis

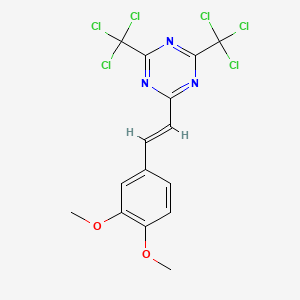

The synthesis of this compound involves various pathways. One of the main synthesis routes allows versatile structural modifications via the cyclocondensation reaction of 1,3-biselectrophilic compounds . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has also been reported .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3 . The structure is further calculated using density functional theory (DFT), which is compared with the x-ray diffraction value .Chemical Reactions Analysis

The chemical reactions involving this compound are quite diverse. For instance, it undergoes direct amidation on reacting with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 . Another reaction involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Aplicaciones Científicas De Investigación

Synthesis of Pyrazolo[3,4-b]pyridine Products:

- The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved efficiently through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid. This method is noted for yielding new N-fused heterocyclic products in good to excellent yields (Ghaedi et al., 2015).

Synthesis of Pyrazolo[5,1-c]pyrazines:

- A process involving 4-chloropyrazolo[1,5-a]pyrazines and ethyl isocyanoacetate leads to the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. Subsequent hydrolysis and reduction of these products yield corresponding acids and alcohols, respectively. This synthesis pathway is significant for its ability to convert to aldehydes upon oxidation (Tsizorik et al., 2018).

Synthesis of Fluorophore Derivatives:

- The cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leads to the formation of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence in solutions. This synthesis is noteworthy for the potential application of the resulting compounds as fluorophores (Yan et al., 2018).

Preparation of Heterocyclic Chalcones and Dipyrazolopyridines:

- Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via Vilsmeier–Haack reaction have been used to afford chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines. This pathway is important for the versatility in producing a range of heterocyclic compounds (Quiroga et al., 2010).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound

Mode of Action

It’s known that the compound can undergo direct amidation when reacting with certain amines , but the specific interactions with its targets and the resulting changes are not well-documented. More comprehensive studies are required to elucidate these mechanisms.

Biochemical Pathways

The compound is part of the pyrazolo[1,5-a]pyridine family, which has been associated with various biological and pharmacological activities . .

Result of Action

As a member of the pyrazolo[1,5-a]pyridine family, it may share some of the biological activities associated with these compounds, such as antimicrobial activity . .

Análisis Bioquímico

Biochemical Properties

Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of signaling pathways that are crucial for cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it may inhibit certain kinases, leading to a decrease in the phosphorylation of target proteins. This inhibition can result in altered cellular signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under refrigerated conditions but may degrade over time at room temperature. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and its overall impact on cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .

Propiedades

IUPAC Name |

ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNNWRGBLUSCFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC(=CN2N=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480504 |

Source

|

| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55899-28-0 |

Source

|

| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)

![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)

![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)

![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)